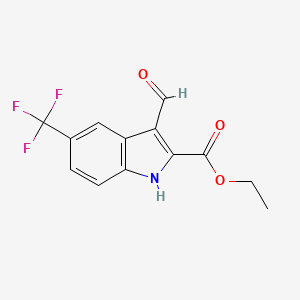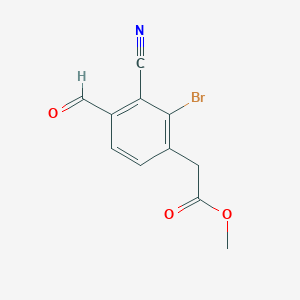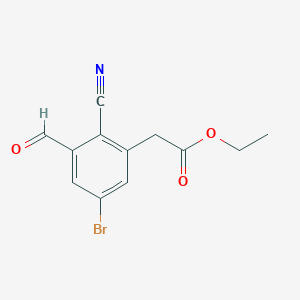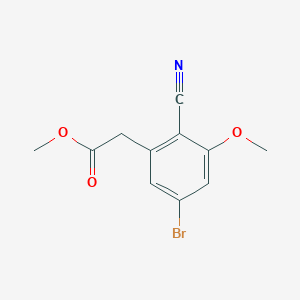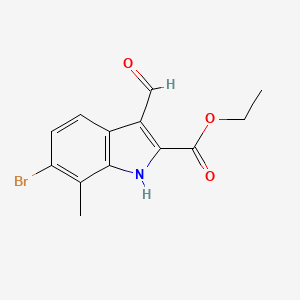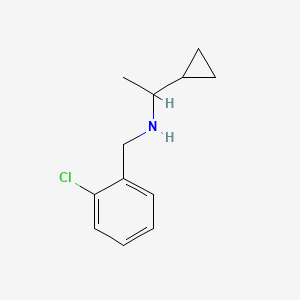 (2-Chlorophényl)méthylamine CAS No. 1019615-35-0"
>
(2-Chlorophényl)méthylamine CAS No. 1019615-35-0"
>
(2-Chlorophényl)méthylamine
Vue d'ensemble
Description
2-(Chlorophenyl)methyl (1-cyclopropylethyl)amine, commonly referred to as 2-CPMEA, is a synthetic amine and a derivative of amphetamine. It is used for scientific research purposes, primarily in neuroscience and pharmacology. 2-CPMEA has a wide range of applications and is used in experiments to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of these drugs.
Applications De Recherche Scientifique
Recherche pharmaceutique : Agents antimicrobiens
(2-Chlorophényl)méthylamine a des applications potentielles dans le développement de nouveaux agents antimicrobiens. La structure du composé peut être modifiée pour améliorer son interaction avec les enzymes ou les protéines bactériennes, ce qui pourrait conduire à la synthèse de nouveaux antibiotiques capables de lutter contre les souches résistantes de bactéries .
Traitement du cancer : Composés antiprolifératifs
Ce composé peut servir de précurseur dans la synthèse d'agents antiprolifératifs, en particulier contre les lignées cellulaires du cancer du sein. En inhibant la croissance des cellules cancéreuses, les dérivés de ce composé pourraient contribuer au développement de nouveaux médicaments chimiothérapeutiques .
Modélisation moléculaire : Conception de médicaments
Les chercheurs peuvent utiliser la (2-Chlorophényl)méthylamine dans des études de modélisation moléculaire pour concevoir des médicaments ayant une affinité et une spécificité de liaison améliorées. Les études d'amarrage moléculaire peuvent révéler comment les dérivés de ce composé interagissent avec divers récepteurs ou enzymes .
Mécanisme D'action
2-CPMEA acts as an agonist of the norepinephrine transporter (NET). It binds to NET and increases the amount of norepinephrine available in the synapse, resulting in increased neuronal activity. This increased activity can lead to increased alertness, focus, and energy.
Biochemical and Physiological Effects
2-CPMEA has a range of biochemical and physiological effects. It has been shown to increase alertness, focus, and energy levels. It has also been shown to increase heart rate and blood pressure, as well as to cause mild euphoria. In addition, it has been shown to increase the release of dopamine and serotonin, which can lead to improved mood and decreased anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
2-CPMEA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize, and it is also highly soluble in water, which makes it easy to use in experiments. However, there are also some limitations to its use in lab experiments. It has a short half-life, meaning that its effects are relatively short-lived. In addition, it can cause side effects such as increased heart rate and blood pressure, which can be dangerous if not monitored carefully.
Orientations Futures
There are several potential future directions for the use of 2-CPMEA in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as to investigate the biochemical and physiological effects of various drugs. In addition, it could be used to study the effects of drug interactions on the central nervous system. Finally, it could be used in experiments to investigate the effects of psychostimulants on behavior and cognition.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-cyclopropylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-9(10-6-7-10)14-8-11-4-2-3-5-12(11)13/h2-5,9-10,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQCNPYJTOBRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



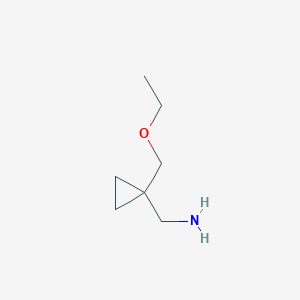

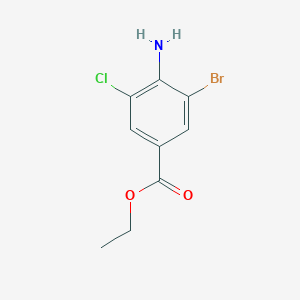
![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B1486374.png)

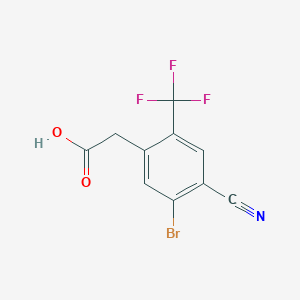


![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)
